(R)-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound, followed by the introduction of the tert-butyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the quinoxaline framework, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like tert-butyl nitrite for nitration or other electrophiles for different substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The quinoxaline ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the tert-butyl group.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
tert-Butylquinoxaline: A quinoxaline derivative with a tert-butyl group at a different position.
Uniqueness
®-3-(tert-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific placement of the tert-butyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3R)-3-tert-butyl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7,10,13H,1-3H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKYEILWJKRRQH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C(=O)NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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